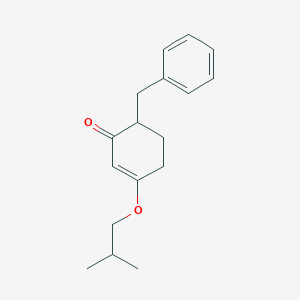
6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a benzyl group, a methylpropoxy group, and a cyclohexenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclohexenone with benzyl bromide and 2-methylpropyl alcohol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the benzyl and methylpropoxy groups are introduced to the cyclohexenone core .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene. This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated ketone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclohexenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as organocopper compounds and Grignard reagents are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted cyclohexenones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The cyclohexenone core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone without the benzyl and methylpropoxy groups.
3-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of the benzyl and methylpropoxy groups.
Properties
CAS No. |
375384-90-0 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
6-benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-13(2)12-19-16-9-8-15(17(18)11-16)10-14-6-4-3-5-7-14/h3-7,11,13,15H,8-10,12H2,1-2H3 |
InChI Key |
RVAFUWKQQRTVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=O)C(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


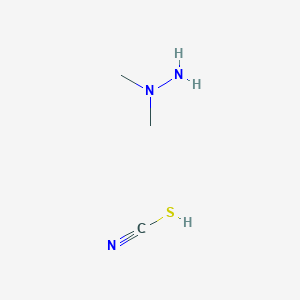
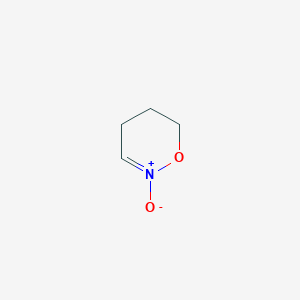
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
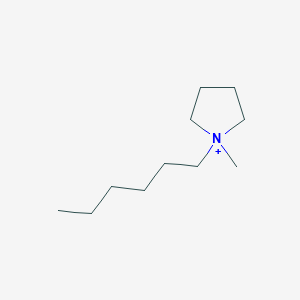
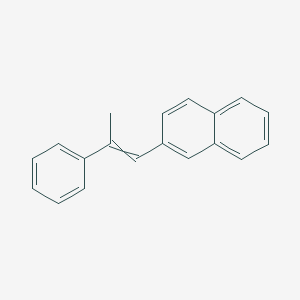
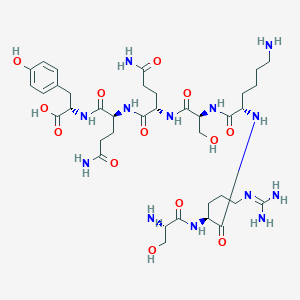
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
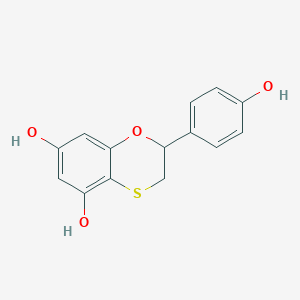
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
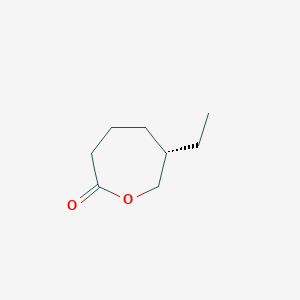
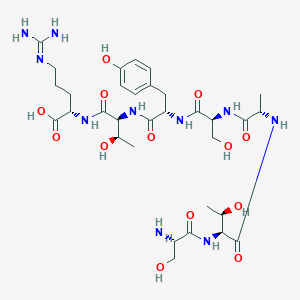
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
